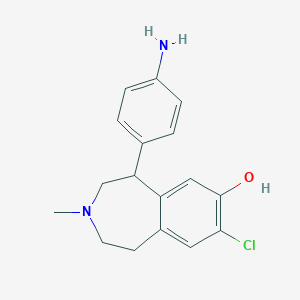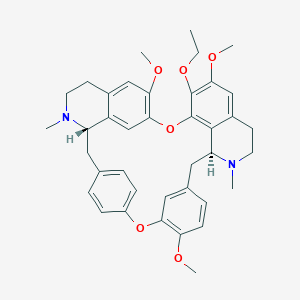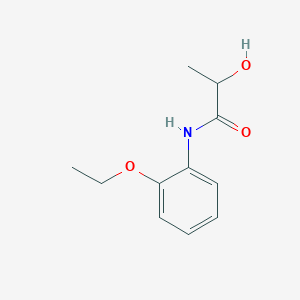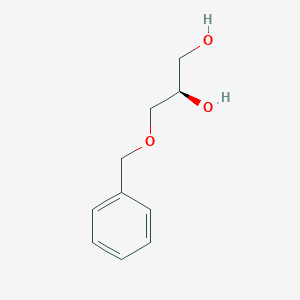
(R)-(+)-3-Benzyloxy-1,2-propanediol
Descripción general
Descripción
(R)-(+)-3-Benzyloxy-1,2-propanediol is a chemical compound with significant interest in scientific research due to its unique properties and potential applications in various fields, such as materials science and organic chemistry.
Synthesis Analysis
The synthesis of 1,2-Propanediol derivatives like (R)-(+)-3-Benzyloxy-1,2-propanediol can involve biotechnological methods. For example, Altaras and Cameron (1999) describe producing enantiomerically pure R-1,2-PD from glucose in Escherichia coli expressing NADH-linked glycerol dehydrogenase genes (Altaras & Cameron, 1999).
Molecular Structure Analysis
The molecular structure of (R)-(+)-3-Benzyloxy-1,2-propanediol is characterized by its benzyloxy group attached to a propanediol backbone. The structure can be optimized using computational methods such as B3LYP as shown by Arjunan et al. (2015) for related aromatic epoxides (Arjunan et al., 2015).
Chemical Reactions and Properties
The compound can undergo various chemical reactions due to the functional groups it contains. For example, reactions involving C-H functionalization and annulation are possible, as described by Yuan et al. (2019) in their synthesis of benzofuran-3(2H)-one scaffolds (Yuan et al., 2019).
Physical Properties Analysis
The physical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, such as melting and boiling points, solubility, and density, can be determined experimentally. These properties are crucial for its handling and application in various processes.
Chemical Properties Analysis
The chemical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, including its reactivity, stability, and interaction with other substances, are influenced by its molecular structure. Studies like those conducted by Arjunan et al. (2015) provide insight into the electronic properties, such as HOMO and LUMO energies, which are significant for understanding its chemical behavior (Arjunan et al., 2015).
Aplicaciones Científicas De Investigación
Metabolic Engineering :
- (R)-1,2-Propanediol (R-1,2-PD) has been produced from glucose in Escherichia coli, indicating potential for renewable resource-based production of this compound (Altaras & Cameron, 1999).
- Enhanced production of (R)-1,2-Propanediol in metabolically engineered Escherichia coli shows promise for higher yield processes in biotechnology (Altaras & Cameron, 2000).
Enzymology and Biocatalysis :
- Enantioselective properties of the epoxide hydrolase from Yarrowia lipolytica for the conversion of benzyl glycidyl ether to (S)-3-benzyloxy-1,2-propanediol suggest potential applications in pharmaceutical synthesis (Bendigiri et al., 2018).
- Lipase-catalyzed resolution of 3-(aryloxy)-1,2-propanediol derivatives, like (R)-(+)-3-Benzyloxy-1,2-propanediol, indicates potential for enantioselective synthesis in organic chemistry (Theil et al., 1995).
Synthetic Chemistry :
- Synthesis of chiral objects with dendritic architecture using (R)-(+)-3-Benzyloxy-1,2-propanediol demonstrates applications in the design of novel macromolecular structures (Peerlings et al., 1998).
- Direct hydrogenolysis of glycerol into 1,3-propanediol over rhenium-modified iridium catalyst, where compounds like (R)-(+)-3-Benzyloxy-1,2-propanediol can be intermediates, highlights potential applications in chemical catalysis (Nakagawa et al., 2010).
Propiedades
IUPAC Name |
(2R)-3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (R)-(+)-3-Benzyloxy-1,2-propanediol be synthesized using fungi?
A1: This research [] demonstrates the use of specific fungal strains, namely Penicillium aurantiogriseum and Aspergillus terreus, to selectively produce (R)-(+)-3-Benzyloxy-1,2-propanediol. These fungi possess epoxide hydrolase enzymes that catalyze the enantioselective hydrolysis of racemic benzyl glycidyl ether. The process leads to the formation of the desired (R)-enantiomer with moderate enantiomeric excess (ee). This method offers a promising biocatalytic approach for the preparation of enantiopure (R)-(+)-3-Benzyloxy-1,2-propanediol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


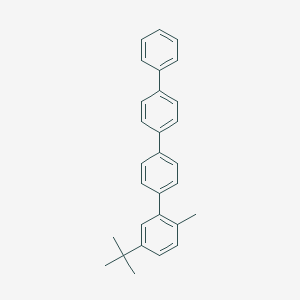
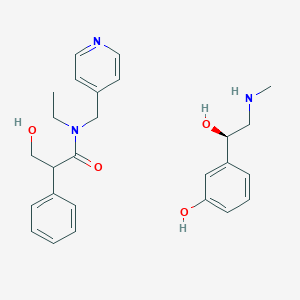
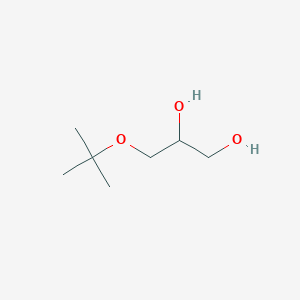

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
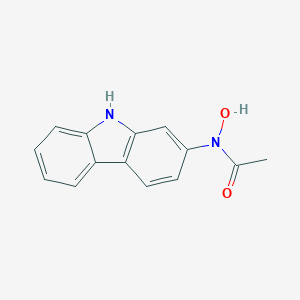
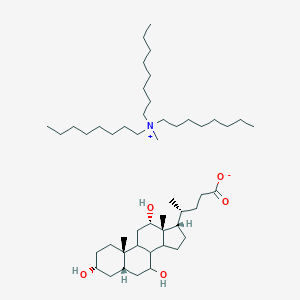

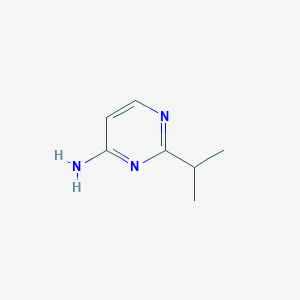
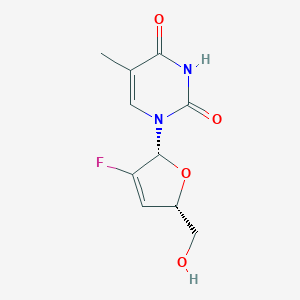
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
